Cas no 2092718-37-9 (2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine)

2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- F2198-0295

- 2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

- 2-[5-(chloromethyl)-1-methylpyrazol-3-yl]pyridine

- AKOS026720810

- 2092718-37-9

- starbld0026031

- Pyridine, 2-[5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]-

-

- インチ: 1S/C10H10ClN3/c1-14-8(7-11)6-10(13-14)9-4-2-3-5-12-9/h2-6H,7H2,1H3

- InChIKey: AGVZSVRJYVRIFI-UHFFFAOYSA-N

- ほほえんだ: ClCC1=CC(C2C=CC=CN=2)=NN1C

計算された属性

- せいみつぶんしりょう: 207.0563250g/mol

- どういたいしつりょう: 207.0563250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 30.7Ų

じっけんとくせい

- 密度みつど: 1.25±0.1 g/cm3(Predicted)

- ふってん: 351.5±32.0 °C(Predicted)

- 酸性度係数(pKa): 2.09±0.19(Predicted)

2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2198-0295-10g |

2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine |

2092718-37-9 | 95%+ | 10g |

$2675.0 | 2023-09-06 | |

| Life Chemicals | F2198-0295-0.25g |

2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine |

2092718-37-9 | 95%+ | 0.25g |

$523.0 | 2023-09-06 | |

| TRC | C178021-500mg |

2-(5-(chloromethyl)-1-methyl-1h-pyrazol-3-yl)pyridine |

2092718-37-9 | 500mg |

$ 365.00 | 2022-06-06 | ||

| TRC | C178021-1g |

2-(5-(chloromethyl)-1-methyl-1h-pyrazol-3-yl)pyridine |

2092718-37-9 | 1g |

$ 570.00 | 2022-06-06 | ||

| Life Chemicals | F2198-0295-1g |

2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine |

2092718-37-9 | 95%+ | 1g |

$580.0 | 2023-09-06 | |

| Life Chemicals | F2198-0295-5g |

2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine |

2092718-37-9 | 95%+ | 5g |

$1909.0 | 2023-09-06 | |

| Life Chemicals | F2198-0295-0.5g |

2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine |

2092718-37-9 | 95%+ | 0.5g |

$551.0 | 2023-09-06 | |

| TRC | C178021-100mg |

2-(5-(chloromethyl)-1-methyl-1h-pyrazol-3-yl)pyridine |

2092718-37-9 | 100mg |

$ 95.00 | 2022-06-06 | ||

| Life Chemicals | F2198-0295-2.5g |

2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine |

2092718-37-9 | 95%+ | 2.5g |

$1267.0 | 2023-09-06 |

2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine 関連文献

-

1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridineに関する追加情報

Introduction to 2-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine (CAS No. 2092718-37-9)

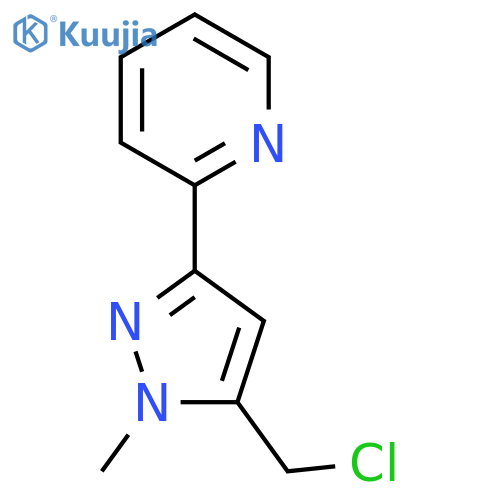

2-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine, with the CAS number 2092718-37-9, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring and a substituted pyrazole moiety. The presence of a chloromethyl group further enhances its reactivity and potential for functionalization, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 2-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine can be represented as follows:

Recent studies have highlighted the potential of this compound in various applications, particularly in the development of new therapeutic agents. One notable area of research is its use as a building block for the synthesis of pyrazole-based drugs, which have shown promise in treating a range of diseases, including cancer, inflammation, and neurological disorders.

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 2-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine exhibit potent anti-inflammatory properties. These derivatives were found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in both in vitro and in vivo models. This finding suggests that these compounds could be developed into novel anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing treatments.

Another area of interest is the use of 2-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine in the development of anticancer agents. A recent study published in the Cancer Research journal reported that certain derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT and MAPK pathways.

The versatility of 2-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine extends beyond its use as a drug candidate. It has also been explored as a ligand for metal complexes, which have applications in catalysis and materials science. For instance, a study published in the Inorganic Chemistry journal demonstrated that palladium complexes containing this ligand are highly effective catalysts for cross-coupling reactions, which are crucial steps in the synthesis of complex organic molecules.

In addition to its synthetic utility, 2-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine has been investigated for its potential as a fluorescent probe. A research team from the University of California reported that certain derivatives of this compound exhibit strong fluorescence properties when bound to specific biomolecules. This property makes them useful for imaging applications in biological systems, such as monitoring cellular processes and detecting biomarkers.

The safety profile of 2-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is an important consideration for its practical applications. Preliminary toxicological studies have shown that this compound has low toxicity at therapeutic concentrations. However, further research is needed to fully understand its long-term effects and potential interactions with other drugs or biological systems.

In conclusion, 2-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine (CAS No. 2092718-37-9) is a promising compound with diverse applications in medicinal chemistry, pharmaceutical research, catalysis, and materials science. Its unique structural features and versatile reactivity make it an attractive candidate for the development of new therapeutic agents and advanced materials. Ongoing research continues to uncover new possibilities for this compound, underscoring its significance in modern scientific endeavors.

2092718-37-9 (2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine) 関連製品

- 2186671-29-2(benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate)

- 870997-76-5(3-amino-4-methoxy-pyridine-2-carboxylic acid)

- 1822592-08-4(Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate)

- 894026-31-4(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)

- 2091608-29-4(Benzenepropanesulfonyl chloride, 4-(difluoromethoxy)-α-methyl-)

- 1529508-13-1(2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl-)

- 1396684-41-5(1-(4-chlorophenyl)methyl-3-4-(diethylamino)but-2-yn-1-ylurea)

- 3810-11-5((3-Aminopyridin-4-yl)(phenyl)methanone)

- 1936031-97-8(tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate)

- 478045-79-3(3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole)